2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one
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Overview
Description
2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one is a complex organic compound belonging to the class of naphthofurans Naphthofurans are heterocyclic compounds that consist of a furan ring fused to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one typically involves the annulation of naphthols with various reagents. One common method is the phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones with acetylenecarboxylates . This reaction provides a facile and efficient route to a variety of naphthofuran derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar annulation reactions. The use of commercially available catalysts and reagents ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with similar structural features.
[2,2′]Bi[naphtho[2,3-b]furanyl]: A versatile organic semiconductor with applications in electronic devices.
Uniqueness
2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)benzo[g][1]benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16(2)9-13-14(17)12-8-7-10-5-3-4-6-11(10)15(12)18-13/h3-9H,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKDJMFWSTXQLF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)C2=C(O1)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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